N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide and related compounds involves multi-component reactions, showcasing the efficiency and versatility of modern organic synthesis techniques. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, involving isocyanides, aldehydes, and acids, yielding products at room temperature with quantitative yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been elucidated through techniques such as X-ray diffraction (XRD) and spectroscopic methods including NMR and LC-MS. These studies provide insights into the stereochemistry and electronic structure of the molecule. For instance, the crystal structure of an anticancer drug derivative showed intermolecular hydrogen bonding and specific crystal parameters, offering a detailed view of its molecular geometry (Sharma et al., 2018).
Chemical Reactions and Properties
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. The synthesis and pharmacological evaluation of derivatives have emphasized the importance of the amide structure position for activity, as seen in the study of antihypertensive agents (Watanuki et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies have shown that these properties can be finely tuned through molecular modifications, as demonstrated in the synthesis and crystal structure analysis of related compounds (Sen' et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the compound's interactions and its stability under various conditions. For example, the synthesis of oxopiperazine derivatives highlighted the role of synthetic conditions in achieving desired chemical properties (Nikalje et al., 2011).
Scientific Research Applications
Comparative Teratological Investigation
Compounds structurally related to thalidomide, including 2,6-dioxopiperidine derivatives, were tested for teratogenic potency, revealing high teratogenic potential in White New Zealand rabbits (Helm et al., 1981).
Analgesic and Anti-inflammatory Activities
Novel quinazolinyl acetamides, including derivatives of 2-oxo-3H-isoindol-4-yl acetamide, showed promising analgesic and anti-inflammatory activities, with some compounds outperforming reference standards like diclofenac sodium (Alagarsamy et al., 2015).
Antioxidant Activity
New coumarin derivatives, structurally similar to the specified compound, demonstrated significant antioxidant activities, compared with ascorbic acid (Kadhum et al., 2011).
Anticonvulsant Agents
2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives were synthesized and evaluated for anticonvulsant and CNS depressant activities in mice, showing effectiveness against seizures (Nikalje et al., 2011).
Antibacterial and Antifungal Activities
Synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited notable antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Synthesis of Water-Soluble Derivatives
A novel water-soluble phthalimide derivative of acetaminophen was synthesized, offering potential as an analgesic and antipyretic agent (Reddy et al., 2013).
Catalytic Peroxidation
Cobalt-catalyzed C-H activation and peroxidation of 2-oxindoles, related structurally to the mentioned compound, provided a new pathway for synthesizing biologically active 3-peroxy-2-oxindoles (Kong et al., 2016).
Aminopeptidase N Inhibitors
N-substituted-2,6-dioxopiperidin derivatives were synthesized as potential inhibitors of aminopeptidase N, an enzyme overexpressed in tumor cells and crucial in tumor invasion and angiogenesis (Xu Wen-fang, 2011).
Safety And Hazards
Future Directions
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .
properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-Lenalidomide | |
CAS RN |
1421593-80-7 | |
Record name | N-Acetyl-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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